11-Keto fuidic Acid
CAS No.:
Cat. No.: VC1929721
Molecular Formula: C31H44O6
Molecular Weight: 512.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H44O6 |
---|---|
Molecular Weight | 512.7 g/mol |
IUPAC Name | (2Z)-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-4,8,10,14-tetramethyl-3,11-dioxo-2,4,5,6,7,9,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
Standard InChI | InChI=1S/C31H44O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,25,27H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,25-,27-,29-,30-,31-/m0/s1 |
Standard InChI Key | XHWNFPOLQYKPKS-CNZZPSATSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
SMILES | CC1C2CCC3(C(C2(CCC1=O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Canonical SMILES | CC1C2CCC3(C(C2(CCC1=O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Introduction
Physical and Chemical Properties
11-Keto fusidic acid possesses distinct physical and chemical characteristics that influence its behavior as a pharmaceutical compound. Understanding these properties is essential for developing appropriate formulations and predicting its behavior in biological systems.
Molecular Structure and Identification
11-Keto fusidic acid is chemically identified as a triterpenoid derivative with the following properties:
-
Structural Feature: Contains a ketone group at the 11-position of the fusidic acid skeleton
Physical Characteristics
According to analytical data, 11-keto fusidic acid has the following physical properties:
Table 1: Physical and Chemical Properties of 11-Keto Fusidic Acid
Property | Value |
---|---|
Molecular Formula | C31H46O6 |
Molecular Weight | 514.69 g/mol |
CAS Number | 16711-91-4 |
Physical State | Solid |
Color | Off-white |
Melting Point | 179-181°C |
Solubility | Slightly soluble in chloroform and methanol |
Chemical Stability
11-Keto fusidic acid is reported to be stable under normal conditions, but may form toxic gases when heated or during fire incidents . The compound is incompatible with strong oxidizing agents, suggesting potential reactivity in certain chemical environments . For laboratory and pharmaceutical handling, these stability characteristics must be considered to maintain the integrity of the compound during storage and formulation.
Antibacterial Activity
The primary pharmacological interest in 11-keto fusidic acid stems from its potent antibacterial properties, particularly against gram-positive bacteria.
Spectrum of Activity
11-Keto fusidic acid has demonstrated significant antibacterial efficacy against Staphylococcus aureus, with a remarkably low minimum inhibitory concentration (MIC) of 0.078 μg/mL . This potency against S. aureus suggests potential clinical applications in treating infections caused by this pathogen, including methicillin-resistant Staphylococcus aureus (MRSA).
Studies have also indicated that 11-keto acids, including 11-keto fusidic acid (compounds 5, 7, 9, and 15 in referenced research), show greater efficacy against S. aureus compared to their corresponding ester forms (compounds 6, 8) . This enhanced activity of the keto acid forms suggests that the chemical modification at the keto position contributes significantly to the antibacterial properties.
Comparative Activity
When compared to other fusidic acid derivatives, 11-keto fusidic acid appears to be among the more potent compounds. For context, the MIC of 3-keto fusidic acid against Staphylococcus aureus has been reported as 0.3 mg/L (or 0.3 μg/mL) , which is approximately 3.8 times higher than that reported for 11-keto fusidic acid (0.078 μg/mL).
Table 2: Comparative Minimum Inhibitory Concentrations
Compound | MIC Against S. aureus | Reference |
---|---|---|
11-Keto Fusidic Acid | 0.078 μg/mL | |
3-Keto Fusidic Acid | 0.3 μg/mL | |
Fusidic Acid Glucuronide | 12 μg/mL | |
Dicarboxylic Acid Metabolite | 30 μg/mL |
This comparative data highlights the superior antibacterial potency of 11-keto fusidic acid, particularly against staphylococcal species, which may offer advantages in clinical settings where lower dosages could potentially reduce side effects while maintaining therapeutic efficacy.
Mechanism of Action
The mechanism of action of 11-keto fusidic acid is believed to be similar to that of fusidic acid, with potential enhancements due to its structural modifications.
Inhibition of Protein Synthesis
Like fusidic acid, 11-keto fusidic acid likely acts as a specific ligand to the elongation factor G (EF-G), a translational GTPase involved in several stages of bacterial protein synthesis . The parent compound, fusidic acid, interacts with EF-G-GDP when it is associated with a ribosome, inhibiting the translocation of the growing polypeptide chain . It also impacts the recycling of ribosomal subunits that occurs when the stop codon in mRNA is reached.
The selectivity of fusidic acid and its derivatives for bacterial protein synthesis arises from differences between bacterial EF-G and mammalian elongation factor (EF-2). Despite similarities, bacterial protein synthesis machinery is less complex, making EF-G a selective target for antibiotics with reduced impact on host cells .
Pharmacokinetics
Metabolism and Elimination
Based on studies of fusidic acid metabolism, it appears that ketone derivatives play a significant role in the metabolic pathway. The 3-keto metabolite of fusidic acid has been detected in the blood of volunteers during seven days of dosing with 500 mg sodium fusidate administered every 8 hours . This metabolite accumulated in a manner similar to fusidic acid itself, suggesting comparable pharmacokinetic properties.
The observed half-life of the 3-keto metabolite appears similar to that of fusidic acid. After approximately four days of dosing, the 3-keto metabolite reached a plateau concentration of 10-15 mg/L in plasma, representing about 15% of the simultaneously measured fusidic acid concentration . This information suggests that keto derivatives of fusidic acid, including potentially 11-keto fusidic acid, may have relatively long half-lives and reach steady-state concentrations after multiple doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume